1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide
Description
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O3/c23-15-6-8-16(9-7-15)27-12-14(10-19(27)30)21(31)26-28-13-24-20-18(22(28)32)11-25-29(20)17-4-2-1-3-5-17/h1-9,11,13-14H,10,12H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLWBCSDNSRKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide is a novel derivative within the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their potential anticancer properties. This article reviews the biological activities associated with this compound, focusing on its anticancer efficacy, mechanisms of action, and structure-activity relationships.
Anticancer Activity
Recent studies indicate that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. The specific compound under review has been evaluated against various cancer cell lines.
In Vitro Studies
A study published in MDPI demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including our compound of interest, showed notable inhibitory activity against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Control (Doxorubicin IC50) |
|---|---|---|
| A549 (Lung) | 2.24 | 9.20 |
| MCF-7 (Breast) | 1.74 | 7.50 |
| HepG2 (Liver) | 5.00 | 15.00 |
| PC-3 (Prostate) | 4.50 | 10.00 |
These results suggest that the compound exhibits low micromolar potency, indicating its potential as a therapeutic agent in cancer treatment .
The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis in tumor cells. Flow cytometric analysis revealed that treatment with the compound resulted in a significant increase in apoptotic cells in A549 cells, with a sub-G1 population ranging from 25.1% to 41% at concentrations of 2.0–4.0 µM compared to only 5.1% in control groups .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold greatly influence the biological activity of these compounds. For instance:
- The presence of the 4-fluorophenyl group enhances binding affinity and selectivity towards cancerous cells.
- Variations in substituents on the pyrrolidine ring can lead to significant changes in potency and selectivity.
Case Studies
Several case studies have illustrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:
-
Case Study: Compound 12b
- In a comparative study involving multiple derivatives, compound 12b demonstrated a substantial increase in apoptosis by 18.98-fold in MDA-MB-468 breast cancer cells compared to controls.
- It also significantly elevated caspase-3 levels by 7.32-fold, suggesting effective engagement of apoptotic pathways .
- Case Study: NCI 60 Panel Evaluation
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds sharing the pyrazolo[3,4-d]pyrimidine moiety exhibit variations in substituents that influence physicochemical and pharmacological properties:
Key Observations :
- Chlorine substitution on the pyrazolo-pyrimidine ring (e.g., ) may enhance electrophilicity but reduce metabolic stability compared to fluorine.
Pyrrolidine Carboxamide Derivatives with Heterocyclic Modifications
Compounds with pyrrolidine-3-carboxamide cores but divergent heterocyclic substituents:
Key Observations :
Table 1: Physicochemical Properties
*Predicted using SwissADME.
Q & A
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of fluorophenyl-containing intermediates with pyrazolo-pyrimidinone derivatives. For example:
- Step 1: React 4-fluoroaniline with a carbonylating agent to form the pyrrolidine-3-carboxamide backbone.
- Step 2: Couple this intermediate with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one via nucleophilic substitution under reflux in DMF or THF, using catalysts like Pd(PPh₃)₄ or EDC/HOBt for amide bond formation .
- Step 3: Optimize yield by adjusting reaction time (12–24 hours), temperature (80–100°C), and solvent polarity. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and pyrimidinyl groups) and carbonyl signals (δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (C₂₃H₁₇FN₆O₃; expected [M+H]⁺ = 453.132).
- IR Spectroscopy: Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, as demonstrated for analogous pyrazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Substituent Variation: Modify the fluorophenyl group (e.g., replace F with Cl, CF₃) or pyrimidinone ring (e.g., introduce methyl/ethyl groups at position 4) to assess steric/electronic effects .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding constants (Kd). Compare IC₅₀ values in cell-based assays (e.g., proliferation inhibition in cancer lines) .
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes and prioritize synthetic targets .
Q. How should contradictory biological activity data be analyzed?
Methodological Answer:
- Reproducibility Checks: Ensure consistent assay conditions (e.g., pH, temperature, cell passage number).
- Off-Target Profiling: Screen against related targets (e.g., kinase panels) to identify selectivity issues .
- Metabolic Stability: Assess compound stability in microsomal assays (e.g., liver S9 fractions) to rule out rapid degradation as a cause of variability .
- Structural Confirmation: Re-analyze NMR/X-ray data to verify batch-to-batch consistency in stereochemistry .
Q. What computational strategies enhance reaction optimization for scaled synthesis?
Methodological Answer:
- Reaction Path Search: Apply density functional theory (DFT) to model transition states and identify rate-limiting steps .
- Machine Learning (ML): Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new analogs .
- DoE (Design of Experiments): Use factorial designs (e.g., 2³ matrix) to test variables like temperature, catalyst loading, and solvent ratio, minimizing trials while maximizing data output .
Notes
- Methodological Rigor: Answers emphasize experimental design, reproducibility, and integration of computational/experimental workflows.
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